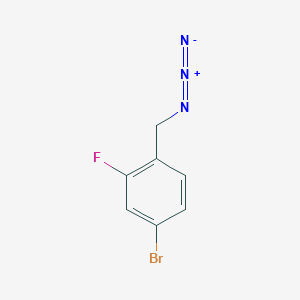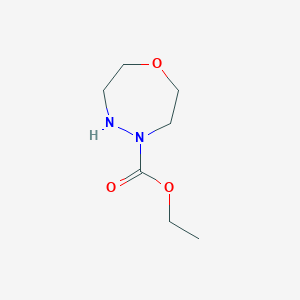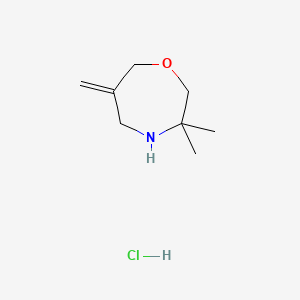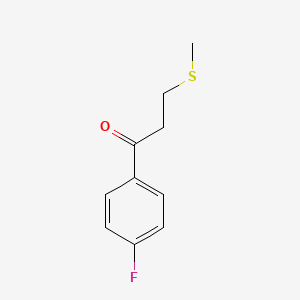![molecular formula C7H5BClFO2 B13539118 5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol: is a heterocyclic compound that belongs to the benzoxaborole family This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate substituted phenols with boronic acids or boronates. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation. The specific synthetic route may vary depending on the desired substitution pattern on the benzoxaborole ring.
Industrial Production Methods: Industrial production of 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the benzoxaborole ring.
Substitution: The compound can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxaboroles.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a valuable tool in the study of enzyme mechanisms and drug development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its unique structure allows it to interact with microbial enzymes, inhibiting their activity and preventing the growth of pathogens.
Industry: In the industrial sector, 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Wirkmechanismus
The mechanism of action of 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biological processes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Vergleich Mit ähnlichen Verbindungen
- 5-chloro-4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
- 7-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol
Comparison: Compared to similar compounds, 5-chloro-7-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents can influence the compound’s reactivity, stability, and biological activity. For example, the presence of fluorine can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor of enzymes.
Eigenschaften
Molekularformel |
C7H5BClFO2 |
|---|---|
Molekulargewicht |
186.38 g/mol |
IUPAC-Name |
5-chloro-7-fluoro-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BClFO2/c9-5-1-4-3-12-8(11)7(4)6(10)2-5/h1-2,11H,3H2 |
InChI-Schlüssel |
ADDVYRVBJBHINQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)

![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

![5-bromo-1-cyclobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13539123.png)

